![molecular formula C17H15Cl2N3O4 B5514935 N-(2,5-dichlorophenyl)-2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5514935.png)

N-(2,5-dichlorophenyl)-2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

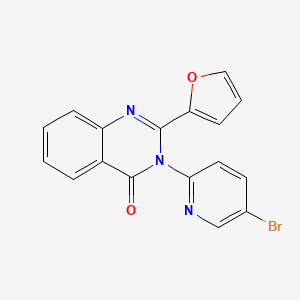

The compound belongs to a class of chemicals known for their complex synthesis processes and diverse chemical and physical properties. These compounds often exhibit unique behaviors due to their structural features, including the presence of dichlorophenyl, dimethoxybenzylidene, and hydrazino groups.

Synthesis Analysis

The synthesis of similar compounds typically involves several steps, starting with the chloroacetylation of primary amines followed by reactions with hydrazine hydrate in an alcoholic medium to introduce the hydrazino group. Subsequent reactions may involve condensation with various aromatic aldehydes to introduce the benzylidene moiety (Kumar & Mishra, 2015).

Molecular Structure Analysis

Molecular structure analysis often employs techniques such as single-crystal X-ray diffraction to determine the configuration of these compounds. The structure is crucial in understanding the compound's reactivity and potential applications. For example, N'-substituted derivatives have been analyzed for their crystal structures, showcasing how molecular configurations affect their physical and chemical properties (Yang, 2011).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are significantly influenced by their functional groups. These groups can undergo various reactions, including condensation, substitution, and addition reactions. The presence of the dichlorophenyl and dimethoxybenzylidene groups plays a critical role in determining the compound's reactivity towards different reagents (Arjunan et al., 2012).

Applications De Recherche Scientifique

Synthesis and Biological Activities

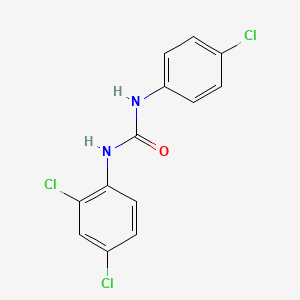

Antimicrobial and Antifungal Properties : Research has demonstrated the synthesis of novel derivatives from diphenylamine compounds, showing significant antimicrobial and antifungal activities. These compounds, including ones similar to the chemical structure of interest, have been identified as potent antimicrobial and antifungal agents, indicating their potential use in developing new therapeutic agents (Kumar & Mishra, 2015).

Protecting Group in Synthesis : The 3,4-dimethoxybenzyl group has been used as a protecting group for N-protecting of certain derivatives, showcasing its utility in synthetic organic chemistry to facilitate complex chemical transformations (Grunder-Klotz & Ehrhardt, 1991).

Preparation of New Heterocyclic Compounds : The reaction of related chemical structures with antipyrin has led to the creation of novel heterocyclic compounds exhibiting antimicrobial and antifungal activities, which suggests their potential as new therapeutic agents with biological activity (Sayed et al., 2003).

Development of Anti-inflammatory and Anti-tubercular Agents

Anti-inflammatory Activities : N-arylidene derivatives have been synthesized and evaluated for their anti-inflammatory activity, with some compounds showing significant activity in models of inflammation. This highlights the potential application of these compounds in developing anti-inflammatory therapies (Nakhostin et al., 2016).

Anti-tubercular Agents : Novel benzothiazole pyrimidine derivatives, incorporating structures similar to the chemical of interest, have shown promising activity against Mycobacterium tuberculosis, indicating their potential as new anti-tubercular drugs (Telvekar et al., 2012).

Synthesis and Characterization for Photonic Applications

- Photonic Applications : The third-order nonlinear optical properties of hydrazone derivatives have been studied for photonic applications. These materials, including ones similar to the requested compound, have shown promising results for use in photonic devices due to their reverse saturable absorption and nonlinear optical behavior (Nair et al., 2022).

Propriétés

IUPAC Name |

N-(2,5-dichlorophenyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2N3O4/c1-25-14-6-3-10(7-15(14)26-2)9-20-22-17(24)16(23)21-13-8-11(18)4-5-12(13)19/h3-9H,1-2H3,(H,21,23)(H,22,24)/b20-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEGHHAVIKKRBB-AWQFTUOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=NNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=N/NC(=O)C(=O)NC2=C(C=CC(=C2)Cl)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dichlorophenyl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({(2S,4S)-1-[(2,5-dioxoimidazolidin-1-yl)acetyl]-4-fluoropyrrolidin-2-yl}methyl)cyclopentanecarboxamide](/img/structure/B5514877.png)

![N-(2-methylphenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5514884.png)

![2-(1-pyrrolidinylmethyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,3-thiazole-5-carboxamide dihydrochloride](/img/structure/B5514895.png)

![1-(methylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide](/img/structure/B5514903.png)

![6-phenyl-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5514907.png)

![1-cyclopentyl-4-{[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]methyl}-2-pyrrolidinone dihydrochloride](/img/structure/B5514910.png)

![2-[(2-bromobenzyl)thio]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B5514921.png)

![1-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5514923.png)

![7-(difluoromethyl)-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5514933.png)

![4-(1H-benzimidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5514943.png)

![2-{[4-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5514949.png)

![N-(2,3-dimethylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5514955.png)